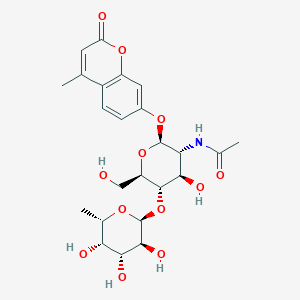

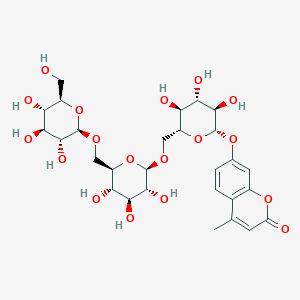

![molecular formula C₁₆H₁₂N₂Na₂O₉S₂ B1140027 Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate CAS No. 78211-77-5](/img/structure/B1140027.png)

Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate is a chemical compound that falls under the broader category of sulfonates and acetamides. These compounds are often studied for their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

- The synthesis of related compounds involves the formation of derivatives such as benzamides, benzenesulfonamides, and acetamides, as seen in the work by Sasin et al. (1957) on amines derivatives (Sasin et al., 1957).

Molecular Structure Analysis

- Analysis of molecular structures often involves examining planarity, dihedral angles, and isomeric configurations, as exemplified by Chantrapromma and Fun (2009) in their study of cationic structures (Chantrapromma & Fun, 2009).

Chemical Reactions and Properties

- The chemical reactions of similar compounds can involve processes like oxidative cleavage, electrophilic additions, and nucleophilic substitutions, as discussed by Yoshida et al. (1991) in their study on diselenide and benzeneselenenyl m-nitrobenzenesulfonate reactions (Yoshida et al., 1991).

Physical Properties Analysis

- The physical properties of these compounds can be complex and are often related to their molecular structure and bonding patterns. For instance, studies on the dimerization of azo dyes in aqueous solutions, as reported by Murakami et al. (1997), can offer insights into the physical interactions and stability of such compounds (Murakami et al., 1997).

Chemical Properties Analysis

- The chemical properties are closely tied to functional groups and their reactivity. Studies like that of Choi et al. (2002) on the substitution reactions of aryl benzenesulfonates can provide a deeper understanding of the chemical behavior of similar compounds (Choi et al., 2002).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

Research in chemical synthesis has explored efficient methods for preparing related sulfonated compounds through reactions involving Tiron (a derivative of the mentioned compound) and ethylene oxide, leading to products like disodium 4,5-bis(2-hydroxyethoxy)-1,3-benzenedisulfonate under mild conditions. This synthesis highlights the adaptability of sulfonated aromatic compounds for further chemical modifications and their potential in various industrial applications Szczeciński, 2003.

Photodynamic Therapy Applications

The benzophenothiazinium dye EtNBS and its derivatives, including those with sulfonate groups similar to the compound , have been studied for their role in photodynamic therapy (PDT). These compounds are effective in generating reactive oxygen species (ROS) and exhibit antimicrobial activity, suggesting their potential use in treating infections and possibly in cancer therapy Vecchio et al., 2014.

Environmental Remediation

In environmental science, sulfonated aromatic compounds like the one of interest are examined for their removal from aqueous media. Studies focus on the utilization of aminated polymeric sorbents for the adsorption of aromatic sulfonates, demonstrating the potential of these materials in treating industrial wastewater and mitigating environmental pollution Pan et al., 2008.

Electrochemical Applications

Further research has delved into the synthesis and characterization of sulfonated poly(phthalazinone ether sulfone)s, which exhibit high molecular weight and low swelling in proton exchange membrane fuel cell (PEMFC) applications. This underscores the significance of sulfonated compounds in enhancing the performance and efficiency of energy-related devices Xiao et al., 2002.

Eigenschaften

IUPAC Name |

disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b3-2+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVPDHLOXJWYDI-WTVBWJGASA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2Na2O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6523344 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)